Dimethyl 2-(benzenesulfonyl)butanedioate

Description

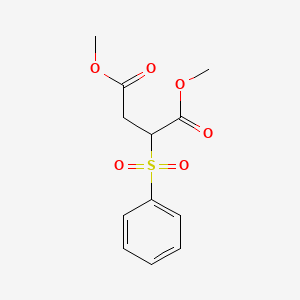

Dimethyl 2-(benzenesulfonyl)butanedioate is an organosulfur compound characterized by a butanedioate (succinate) backbone esterified with methyl groups at both termini and a benzenesulfonyl substituent at the C2 position. The benzenesulfonyl group introduces strong electron-withdrawing properties, influencing reactivity and stability.

The compound’s synthesis likely involves sulfonation of a succinate precursor followed by esterification. Its crystalline structure could be resolved using programs like SHELX, a widely employed tool for small-molecule crystallography .

Properties

CAS No. |

62163-88-6 |

|---|---|

Molecular Formula |

C12H14O6S |

Molecular Weight |

286.30 g/mol |

IUPAC Name |

dimethyl 2-(benzenesulfonyl)butanedioate |

InChI |

InChI=1S/C12H14O6S/c1-17-11(13)8-10(12(14)18-2)19(15,16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

InChI Key |

AOSASQBKIFRGAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(benzenesulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(benzenesulfonyl)butanedioate undergoes several types of chemical reactions, including:

Substitution Reactions: The benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfone or sulfoxide compounds .

Scientific Research Applications

Dimethyl 2-(benzenesulfonyl)butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(benzenesulfonyl)butanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups may also undergo hydrolysis, releasing butanedioic acid derivatives that can participate in various metabolic pathways .

Comparison with Similar Compounds

Key Comparisons :

- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances electrophilicity compared to the sulfosuccinate’s sulfonate group in Docusate derivatives. This difference impacts solubility and reactivity in substitution reactions.

- Branching vs. Aromaticity : Docusate derivatives feature a branched 2-ethylhexyl chain, improving surfactant properties, whereas the aromatic benzenesulfonyl group in the target compound may favor π-π interactions in crystal packing or receptor binding .

Physicochemical and Application Differences

- Solubility : Sulfosuccinates (e.g., Docusate sodium) are highly water-soluble due to ionic sulfonate groups, whereas the target compound’s ester and sulfonyl groups likely render it more lipophilic.

- Thermal Stability : Benzenesulfonyl derivatives typically exhibit higher thermal stability than hydrazinylidene analogs due to stronger C-S and S=O bonds.

- Pharmacological Relevance : Docusate derivatives are USP-certified for clinical use as surfactants , while the triazine analog may serve as a bioactive nucleoside precursor . The target compound’s applications remain speculative but could include catalysis or polymer synthesis.

Research Findings and Gaps

Crystallography and Structural Analysis

For example, sulfosuccinate derivatives often form hydrated crystals with layered ionic lattices, whereas aromatic sulfonyl esters may exhibit denser packing due to van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.